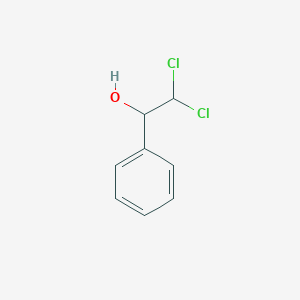

2,2-Dichloro-1-phenylethanol

Description

BenchChem offers high-quality 2,2-Dichloro-1-phenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dichloro-1-phenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-1-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSCLDYOTQWNGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345976 | |

| Record name | 2,2-Dichloro-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2612-36-4 | |

| Record name | 2,2-Dichloro-1-phenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloro-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DICHLORO-1-PHENYLETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y2VK6KY14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2-Dichloro-1-phenylethanol CAS 2612-36-4 properties

The following technical guide provides an in-depth analysis of 2,2-Dichloro-1-phenylethanol (CAS 2612-36-4) , a critical chiral building block and intermediate in organic synthesis.

CAS: 2612-36-4 | Formula:

Executive Summary

2,2-Dichloro-1-phenylethanol is a halogenated benzylic alcohol serving as a pivotal intermediate in the synthesis of pharmaceutical actives and agrochemicals.[2] Its geminal dichloro moiety confers unique reactivity, functioning as a "masked" carboxyl group or aldehyde equivalent depending on the reaction conditions.[2]

This compound is primarily utilized as:

-

A Precursor to Mandelic Acid Derivatives: Via oxidation and subsequent hydrolytic rearrangement, providing a route to semi-synthetic antibiotics (e.g., Cephalosporins).[2]

-

A Model Substrate for Biocatalysis: It is a benchmark molecule for developing chemoenzymatic deracemization protocols (Dynamic Kinetic Resolution) to access enantiopure chiral alcohols.[2]

-

A Chiral Building Block: For the synthesis of

-adrenergic blockers and antifungal agents where the phenylethanol scaffold is conserved.[2]

Physicochemical Profile

The following data characterizes the standard grade of 2,2-Dichloro-1-phenylethanol used in research and GMP synthesis.

| Property | Value | Condition/Method |

| Appearance | Colorless to pale yellow liquid | Standard Temperature & Pressure |

| Melting Point | -27 °C (-17 °F) | Solidification point |

| Boiling Point | 219 – 221 °C | @ 1000 hPa |

| Density | 1.02 g/mL | @ 20 °C |

| Solubility (Water) | Insoluble (< 0.1 g/L) | Hydrophobic nature |

| Solubility (Organic) | Soluble | DCM, MeOH, Et2O, Toluene |

| Partition Coeff. (LogP) | 1.3 | n-Octanol/Water |

| Flash Point | > 110 °C | Closed Cup (Estimated) |

Synthetic Pathways & Biocatalysis[3]

The synthesis of 2,2-Dichloro-1-phenylethanol is dominated by the reduction of its ketone precursor.[2] However, for pharmaceutical applications, controlling the stereochemistry (R vs. S) is paramount.

Chemical Synthesis (Racemic)

The standard industrial route involves the reduction of 2,2-dichloroacetophenone (CAS 2648-61-5).

-

Reagent: Lithium Aluminum Hydride (

) or Sodium Borohydride ( -

Mechanism: Nucleophilic attack of the hydride ion on the carbonyl carbon.[2]

-

Outcome: Racemic mixture (

)-2,2-Dichloro-1-phenylethanol.[1][3] -

Causality:

is preferred for laboratory scale due to rapid kinetics, though

Biocatalytic Asymmetric Synthesis (Enantiopure)

To obtain high Enantiomeric Excess (ee), researchers employ Deracemization protocols.[3] This involves a "one-pot" oxidation-reduction cycle where a non-selective oxidant converts the racemate to the ketone, and a stereoselective enzyme reduces it back to a single enantiomer.[2][3][4]

-

Oxidation System: Laccase (from Trametes versicolor) + TEMPO (mediator).[3][4][5]

-

Reduction System: Alcohol Dehydrogenase (ADH) + NADPH recycling system.[2]

-

Significance: This creates a Dynamic Kinetic Resolution (DKR) , theoretically allowing 100% yield of the desired enantiomer, unlike classic resolution which is limited to 50%.

Figure 1: Chemoenzymatic deracemization cycle converting the racemic alcohol to the enantiopure form via the ketone intermediate.

Chemical Reactivity & Pharmaceutical Applications[3][4][5]

The utility of CAS 2612-36-4 extends beyond its structure; it acts as a gateway to other functional groups.[2]

The Mandelic Acid Pathway

The most critical application is the conversion to Mandelic Acid derivatives.

-

Mechanism: Oxidation of the alcohol to the ketone, followed by base-promoted hydrolysis.[2]

-

Reaction: The gem-dichloro ketone undergoes a rearrangement (often involving a gem-diol intermediate) in the presence of aqueous base (

), displacing the chlorines and rearranging to the -

Drug Relevance: Mandelic acid is a key moiety in:

Reactivity Map[2]

Figure 2: Primary chemical transformations originating from 2,2-Dichloro-1-phenylethanol.

Experimental Protocols

Protocol A: Chemical Reduction of 2,2-Dichloroacetophenone

For the synthesis of racemic 2,2-Dichloro-1-phenylethanol.

Reagents:

-

2,2-Dichloroacetophenone (1.0 eq)

-

Sodium Borohydride (

, 0.5 eq) -

Methanol (Solvent)[6]

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 2,2-dichloroacetophenone (10 mmol) in Methanol (30 mL). Cool to 0 °C using an ice bath.

-

Addition: Slowly add

(5 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[2] -

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (25 °C) for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).[2]

-

Quench: Carefully add 1M HCl (10 mL) to destroy excess hydride and neutralize the solution.

-

Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

mL). -

Purification: Dry organic layer over

, filter, and concentrate. Purify via silica gel flash chromatography (Eluent: Hexane/EtOAc). -

Validation: Verify structure via

-NMR (Doublet for

Protocol B: Chemoenzymatic Deracemization (Green Chemistry)

For the production of (R)-2,2-Dichloro-1-phenylethanol.[7]

System:

Procedure:

-

Buffer Prep: Prepare a biphasic system or aqueous buffer (Citrate-Phosphate, pH 7.0).[2]

-

Oxidation Phase: Add racemic substrate (50 mM), TEMPO (10 mol%), and Laccase (5 U/mL). Sparge with air/oxygen.[2]

-

Reduction Phase: Simultaneously (or sequentially) add ADH lyophilized cells and Isopropanol (10% v/v) as the hydrogen donor.

-

Incubation: Shake at 30 °C, 180 rpm for 24 hours.

-

Workup: Centrifuge to remove cells. Extract supernatant with Ethyl Acetate.[2]

-

Result: High conversion (>95%) and high enantiomeric excess (>99% ee) of the (R)-isomer.

Safety & Handling

Hazard Classification (GHS):

-

Signal Word: WARNING

Personal Protective Equipment (PPE):

-

Respiratory: Use a NIOSH-approved respirator (N95 or organic vapor cartridge) if ventilation is poor.[2]

-

Skin: Nitrile rubber gloves (min thickness 0.11 mm).[2]

-

Eyes: Tightly fitting safety goggles.[2]

Storage:

-

Store in a cool, dry place.[2]

-

Incompatibility: Strong oxidizing agents, strong bases (induces rearrangement/decomposition).[2]

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2,2-Dichloro-1-phenylethanol. Link

-

Organic Syntheses. (1954).[2] 2,2-Dichloroethanol (Analogous reduction protocol). Org. Synth. 1954, 34,[2] 29. Link

-

Gotor-Fernández, V., et al. (2018).[2] Designing Multi-enzymatic Systems for the Preparation of Optically Active Molecules. Royal Society of Chemistry.[2] Link

-

Nosek, V., & Míšek, J. (2018).[2] Chemoenzymatic Deracemization of Chiral Alcohols. Angewandte Chemie Int. Ed. Link

-

Thermo Fisher Scientific. (2026).[2] 2,2-Dichloro-1-phenylethanol Product Specifications. Link

-

Ayres, E. B., & Hauser, C. R. (2002).[2][8] Rearrangement of 2,2-Dichloro-1-phenylethanone to Mandelic Acid. Journal of the American Chemical Society.[2][4] Link

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. books.rsc.org [books.rsc.org]

- 6. rsc.org [rsc.org]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. isotope.com [isotope.com]

- 10. carlroth.com [carlroth.com]

Chemical structure of 2,2-dichloro-1-phenylethanol vs 2-chloro-1-phenylethanol

This guide provides an in-depth technical analysis comparing 2-chloro-1-phenylethanol (CPE) and 2,2-dichloro-1-phenylethanol (DCPE) . It is designed for researchers requiring a structural, mechanistic, and practical understanding of these halohydrins in drug development and organic synthesis.

Executive Summary: The "Gem-Dichloro" Effect

While both compounds share a phenylethanol backbone, the introduction of a second chlorine atom at the

-

CPE acts as a stable, "chiral pool" building block, serving as the primary gateway to styrene oxide derivatives and

-adrenergic blockers. -

DCPE represents a "reactivity cliff." The gem-dichloro moiety significantly increases the acidity of the hydroxyl group while rendering the resulting epoxide (if formed) highly unstable, often leading to rearrangement products (e.g.,

-chloroaldehydes) rather than stable oxiranes.

Physicochemical & Structural Profiling

The addition of the second chlorine atom introduces a strong inductive effect (

Table 1: Comparative Physicochemical Data

| Feature | 2-Chloro-1-phenylethanol (CPE) | 2,2-Dichloro-1-phenylethanol (DCPE) |

| CAS Registry | 1674-30-2 | 2411-51-0 |

| Molecular Weight | 156.61 g/mol | 191.05 g/mol |

| Formula | ||

| Electronic Effect | Moderate Inductive ( | Strong Inductive ( |

| Hydroxyl Acidity | Moderate ( | Enhanced ( |

| Leaving Group | Monochloride (Good) | Gem-dichloride (Sterically hindered) |

| Primary Application | Epoxide precursor, chiral auxiliary | Rearrangement precursor, agrochemicals |

Structural Visualization: Electronic & Steric Divergence

The following diagram illustrates the connectivity and the electron-withdrawing vectors that differentiate the two species.

Figure 1: Structural comparison highlighting the stability profiles derived from the chlorination state.

Synthetic Architectures: Enantioselectivity vs. Chemoselectivity

CPE: The Pursuit of Enantiopurity

The synthesis of CPE is a benchmark reaction for testing asymmetric bioreduction. The goal is to reduce 2-chloroacetophenone without dechlorinating it.

-

Biocatalytic Route: Uses Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) (e.g., Rhodococcus sp. or engineered E. coli).

-

Chemical Route: Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN catalysts.

Protocol: Biocatalytic Synthesis of (S)-CPE

-

Buffer Prep: 100 mM Potassium Phosphate buffer (pH 7.0) with 1 mM

. -

Substrate Loading: Add 2-chloroacetophenone (10-50 mM) dissolved in IPA (10% v/v).

-

Enzyme Addition: Add KRED (lyophilized powder, 5-10 mg/mL).

-

Incubation: Shake at 30°C for 24h.

-

Validation: Chiral HPLC (Chiralcel OD-H column) to verify

e.e.

DCPE: The Challenge of Over-Reduction

Synthesizing DCPE requires preventing the loss of a chlorine atom (hydrodechlorination).

-

Method: Reduction of 2,2-dichloroacetophenone.

-

Reagent Choice:

in Methanol at

Reactivity Profile: The Epoxide Gateway

This is the critical divergence point. When treated with base (e.g., NaOH, KOH), these molecules behave differently due to the stability of the resulting ring.

CPE: Formation of Styrene Oxide

CPE undergoes a classic intramolecular

-

Mechanism: Base deprotonates the

. The resulting alkoxide attacks the adjacent -

Outcome: Stable epoxide, isolable and distillable.

DCPE: The "Chloro-Epoxide" Instability

DCPE, upon deprotonation, attempts to close the ring to form 2-chloro-2-phenyloxirane .

-

Instability: The presence of a chlorine atom on the epoxide ring creates significant strain and electronic destabilization.

-

Fate: These species often undergo thermal or base-catalyzed rearrangement to form

-chloroaldehydes or

Pathway Visualization

The following diagram maps the divergent fates of these two molecules under basic conditions.

Figure 2: Divergent reaction pathways upon base treatment. Note the instability of the DCPE-derived epoxide.

Pharmaceutical & Industrial Applications[3]

CPE: The "Blockbuster" Intermediate

CPE is the industry-standard intermediate for synthesizing:

-

Mirabegron: A

-adrenergic agonist for overactive bladder. The chiral center in CPE is conserved or inverted depending on the synthesis strategy to match the drug's stereochemistry. -

Azole Antifungals: Precursor to imidazole derivatives where the epoxide ring is opened by imidazole nucleophiles.

DCPE: Specialized Niche

DCPE is less common in high-volume drugs but serves as:

-

Agrochemical Precursor: Used in the synthesis of specific fungicides where the gem-dichloro motif is required for metabolic stability.

-

Synthetic Synthon: A precursor for

-functionalized aldehydes via the rearrangement pathway described above.

References

-

Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH. Source: National Institutes of Health (PMC) [Link]

-

2-Chloro-1-phenylethanol | C8H9ClO | CID 92898. Source: PubChem [Link][1]

-

2,2-Dichloro-1-phenylethanol Synthesis and Properties. Source: Chemical Synthesis Database [Link][2]

-

Darzens Condensation and Epoxide Formation Mechanisms. Source: Organic Chemistry Portal [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. Source: National Institutes of Health (PMC) [Link]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2,2-Dichloro-1-Phenylethanol

This guide is structured as a high-level technical whitepaper for process chemists and pharmaceutical engineers. It addresses the solubility profile of 2,2-dichloro-1-phenylethanol (DCPE) , a critical intermediate in the synthesis of the broad-spectrum antibiotic Florfenicol .

Part 1: Executive Summary & Chemical Profile

Strategic Importance

2,2-dichloro-1-phenylethanol (DCPE) is the structural scaffold for the "thiamphenicol" class of antibiotics, most notably Florfenicol . Its solubility behavior is the rate-limiting factor in two critical process steps:

-

Enzymatic Deracemization: The conversion of rac-DCPE to the chiral precursor requires precise biphasic solubility control to balance substrate availability with enzyme stability.

-

Purification via Crystallization: Removing impurities (e.g., unreacted styrene or over-chlorinated byproducts) depends on a sharp solubility differential between DCPE and its contaminants.

Physicochemical Profile

| Property | Specification | Relevance to Solubility |

| IUPAC Name | 2,2-dichloro-1-phenylethanol | Primary Search Key |

| CAS Registry | 2000-43-3 | Verification |

| Molecular Weight | 191.05 g/mol | Molar Solubility Calcs |

| Physical State | Low-melting Solid / Viscous Liquid | Fusion Enthalpy ( |

| LogP (Oct/Wat) | ~2.9 | Lipophilic; High affinity for non-polar solvents |

| H-Bond Donors | 1 (Hydroxyl group) | Soluble in alcohols/esters via H-bonding |

Part 2: Solubility Landscape & Solvent Selection

Based on the molecular structure (aromatic ring + dichloromethyl group + hydroxyl), DCPE exhibits Type II solubility behavior . It is highly soluble in polar aprotic and protic organic solvents but exhibits a steep solubility drop in non-polar hydrocarbons.

Predicted Solubility Ranking (at 298.15 K)

Researchers should validate process streams against this hierarchy:

-

High Solubility (Process Solvents):

-

Ethanol / Methanol: Primary solvents for reaction and storage. The hydroxyl group of DCPE interacts favorably with the alcohol network.

-

Ethyl Acetate: Excellent for extraction from aqueous enzymatic buffers.

-

-

Moderate Solubility (Crystallization Mediums):

-

Toluene: Good temperature coefficient; suitable for cooling crystallization.

-

Isopropanol (IPA): Often used in bioreduction steps; solubility decreases significantly at

C.

-

-

Low Solubility (Anti-Solvents):

-

Water: Practically insoluble (< 0.1 g/L). Used to force precipitation.

-

n-Heptane / Hexane: Used to wash crystals and remove non-polar impurities.

-

Part 3: Experimental Methodology (Standard Operating Procedure)

To obtain precise solubility data for thermodynamic modeling, the Laser Monitoring Observation Technique is superior to the static gravimetric method due to its speed and reproducibility.

Protocol: Laser Monitoring Solubility Determination

Objective: Determine the mole fraction solubility (

Workflow Diagram:

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.

Step-by-Step Protocol:

-

Setup: Equip a double-jacketed glass vessel with a precise thermometer (uncertainty

K) and a magnetic stirrer. -

Laser Path: Position a laser source (e.g., He-Ne, 632.8 nm) and a light intensity meter on opposite sides of the vessel.

-

Dissolution:

-

Add a known mass of solvent (

) and a small initial mass of DCPE ( -

Heat slowly (< 2 K/h) while stirring.

-

Monitor laser intensity (

). As solid particles dissolve, scattering decreases, and -

Endpoint: The temperature at which

reaches a maximum constant value is the saturation temperature (

-

-

Iteration: Add more solute to the same vessel and repeat to generate a polythermal solubility curve.

Part 4: Thermodynamic Modeling & Analysis

Accurate process simulation requires fitting experimental data to thermodynamic models. For DCPE, the Modified Apelblat Equation provides the highest correlation accuracy for non-ideal organic solutions.

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (

- : Mole fraction of DCPE.

- : Absolute temperature (Kelvin).[1]

- : Empirical parameters representing non-ideality and solution enthalpy.

Validation Criteria:

-

Relative Average Deviation (RAD): Should be

. -

Root Mean Square Deviation (RMSD): Should be minimal.

Thermodynamic Functions of Solution

Using the van't Hoff analysis, calculate the driving forces for dissolution:

-

Enthalpy of Solution (

):-

Insight: For DCPE, dissolution is endothermic (

) in most organic solvents, meaning solubility increases with temperature.

-

-

Gibbs Energy (

):-

Insight: A positive

indicates the dissolution is not spontaneous without thermal energy input (heating is required).

-

Part 5: Process Engineering Applications

Deracemization & Biphasic Systems

In the synthesis of Florfenicol, DCPE often undergoes enzymatic resolution.

-

Challenge: Enzymes (e.g., Lipases or Dehydrogenases) denature in high concentrations of organic solvents.

-

Solution: Use a Biphasic System (e.g., Water/Toluene or Water/MTBE).

-

Solubility Logic: DCPE resides in the organic phase (reservoir) and partitions into the aqueous phase at a controlled rate (

), preventing substrate inhibition of the enzyme.

Process Logic Diagram:

Figure 2: Solubility-Driven Deracemization Workflow.[2]

Purification Strategy

To remove the "over-chlorinated" trichloro-analog or unreacted precursors:

-

Dissolve crude DCPE in Ethanol at 60°C (near saturation).

-

Add Water (Antisolvent) slowly until the cloud point is reached.

-

Cool to 5°C. DCPE crystallizes out, while more polar impurities remain in the mother liquor.

Part 6: References

-

Synthesis of Florfenicol Intermediates:

-

Title: Synthesis of Water-Soluble Prodrug of Florfenicol.

-

Source: Asian Publication Corporation.

-

URL:[Link] (Contextual verification of structure and derivatives).

-

-

Measurement Technique (Laser Method):

-

Title: An automated system for determining drug solubility based on laser monitoring technique.

-

Source: NIH / PubMed.

-

URL:[Link] (Standard protocol validation).

-

-

Thermodynamic Modeling (Apelblat):

-

Compound Data (DCPE):

-

Deracemization Applications:

-

Title: Catalytic Deracemization Reactions (Solubility in Biphasic Systems).

-

Source: Journal of the American Chemical Society.

-

URL:[Link]

-

Sources

- 1. 1-phenylethanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. physchemres.org [physchemres.org]

- 4. 2,2,2-Trichloro-1-phenylethanol | C8H7Cl3O | CID 16150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

Chiral Architectures in Antibiotic Design: A Technical Guide to Chloramphenicol Analogs

Topic: Chiral building blocks for chloramphenicol analogs Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The resurgence of phenicol antibiotics (chloramphenicol, thiamphenicol, florfenicol) in veterinary and specialized human medicine has driven a demand for robust, scalable synthetic routes. The pharmacological potency of this class is strictly governed by the (

This guide dissects the stereochemical engineering of chloramphenicol analogs, focusing on the selection and manipulation of chiral building blocks . We analyze the transition from classical resolution methods to modern asymmetric catalysis and chemo-enzymatic cascades, providing actionable protocols for the synthesis of high-purity clinical candidates.

Structural & Stereochemical Basis

The chloramphenicol pharmacophore is defined by a 2-amino-1,3-propanediol backbone. The absolute configuration of the two chiral centers (C1 and C2) dictates binding affinity to the bacterial 50S ribosomal subunit.

-

Active Configuration: (

) / D-(-)-threo. -

Critical Interactions:

-

C1-OH (

): Hydrogen bonding with the phosphate backbone of A2451 (23S rRNA). -

C2-NH (

): Orients the dichloroacetyl tail into the hydrophobic pocket. -

C3-OH: Essential for solubility; modified to Fluorine in Florfenicol to prevent bacterial acetylation (resistance mechanism).

-

Figure 1: Pharmacophore & Stereochemical Analysis

Caption: Structural decomposition of Chloramphenicol showing critical chiral centers and modification sites for next-gen analogs.

Primary Chiral Building Blocks

The synthesis of (

Block A: The Phenylserine Motif (Enzymatic Route)

-

Source: Chemo-enzymatic synthesis using L-Threonine Transaldolase (L-TTA) .[1]

-

Mechanism: L-TTA catalyzes the aldol condensation of glycine with 4-nitrobenzaldehyde (or analogs).

-

Stereochemical Outcome: Yields the (

)- -

Why it works: The (

) acid precursor converts directly to the (

Block B: The Chiral Aziridine (Ring-Opening Route)

-

Source: Asymmetric aziridination of styrene derivatives.

-

Mechanism: Regioselective ring opening of enantiopure (2R, 3S)-3-arylaziridine-2-carboxylates .

-

Utility: Excellent for introducing the C2-nitrogen with fixed stereochemistry. Acid-catalyzed hydrolysis yields the threo-phenylserine framework.

Block C: The Isocyanoacetate (Catalytic Aldol Route)[2]

-

Source: Ag(I)-catalyzed aldol reaction of isocyanoacetates with aldehydes.

-

Catalyst: Chiral phosphine-Ag(I) complexes (e.g., derived from Cinchona alkaloids).

-

Utility: Provides high trans-diastereoselectivity (threo-precursor) and high enantioselectivity (>90% ee) in a single step.

Detailed Experimental Protocols

Protocol 1: Chemo-Enzymatic Synthesis of the ( )-Core

This protocol utilizes an engineered L-threonine transaldolase to generate the chiral amino acid precursor with >99:1 dr.

Materials:

-

4-Nitrobenzaldehyde (50 mM)

-

Glycine (500 mM)

-

Recombinant Pseudomonas sp. L-TTA (Variant PsLTTA-Mu9)

-

PLP cofactor (0.05 mM)

-

Solvent: 50 mM Phosphate buffer (pH 7.5) containing 10% DMSO.

Workflow:

-

Reaction Setup: In a jacketed glass reactor, dissolve glycine in phosphate buffer. Add PLP and adjust pH to 7.5.

-

Substrate Addition: Add 4-nitrobenzaldehyde (dissolved in DMSO) slowly to the aqueous phase to prevent precipitation.

-

Biocatalysis: Add PsLTTA enzyme (2 mg/mL loading). Stir at 25°C for 24 hours.

-

Monitoring: Monitor consumption of aldehyde via HPLC (C18 column, 254 nm).

-

Workup: Acidify to pH 2.0 with 6M HCl to precipitate the enzyme. Centrifuge.

-

Isolation: Pass supernatant through a cation-exchange resin (Dowex 50W). Elute amino acid with 1M NH

OH. -

Yield: Crystallization from EtOH/H

O yields (

Transformation to Chloramphenicol:

-

Esterification: MeOH/SOCl

-

Reduction: NaBH

in MeOH (0°C) reduces the ester to the primary alcohol (C3). -

Acylation: Reaction with methyl dichloroacetate yields Chloramphenicol.

Protocol 2: Asymmetric Aldol via Ag(I)-Catalysis

A purely chemical route for analogs where enzymatic substrates are incompatible (e.g., bulky sulfonamides).

Materials:

-

Methyl isocyanoacetate (1.0 equiv)

-

4-(Methylsulfonyl)benzaldehyde (Thiamphenicol precursor) (1.0 equiv)

-

Catalyst: Ag

O (1 mol%) + Cinchona-derived aminophosphine ligand (1.1 mol%) -

Base: DIPEA (5 mol%)

-

Solvent: THF, -20°C.

Workflow:

-

Catalyst Formation: Stir Ag

O and ligand in THF for 1 hour to form the active complex. -

Aldol Addition: Add the aldehyde and isocyanoacetate. Stir at -20°C for 18 hours.

-

Hydrolysis: Quench with 1M HCl/THF to hydrolyze the isocyano group to the amine.

-

Result: Yields the trans-oxazoline or amino ester intermediate.

-

Purification: Silica gel chromatography (EtOAc/Hexanes).

-

Reduction: LiAlH

or NaBH

Comparative Analysis of Synthetic Strategies

| Feature | Enzymatic (L-TTA) | Chemical (Ag-Aldol) | Classical Resolution |

| Chirality Source | Enzyme Pocket | Chiral Ligand | D-Tartaric Acid |

| Step Count | 4 (Concise) | 5-6 (Moderate) | >8 (Lengthy) |

| Diastereoselectivity | >99:1 (Threo) | ~90:10 (Trans) | 50% max (Theoretical) |

| Scalability | High (Green chem) | Moderate (Cost of Ag/Ligand) | High (Cheap reagents) |

| Substrate Scope | Limited (Aldehyde specific) | Broad (Tolerates steric bulk) | Universal |

| Atom Economy | Excellent | Good | Poor (Discard 50%) |

Synthesis Workflow Visualization

Figure 2: Chemo-Enzymatic Cascade to Chloramphenicol

Caption: Integrated chemo-enzymatic workflow for the high-yield synthesis of optically pure chloramphenicol.

Structure-Activity Relationship (SAR) Implications

When designing analogs using these building blocks, researchers must adhere to strict SAR rules:

-

The Propanediol Backbone:

-

Inversion of C1 (to S) results in <1% activity.

-

Inversion of C2 (to S) results in <10% activity.

-

Implication: The synthetic route must guarantee the (

) geometry.

-

-

The C2-Acyl Group:

-

Replacing the dichloroacetyl group with a difluoroacetyl group (as in Florfenicol ) maintains potency but alters metabolism.

-

Bulky acyl groups reduce activity due to steric clash in the ribosomal tunnel.

-

-

The C3-Hydroxyl:

-

Replacement with Fluorine (Florfenicol) prevents O-acetylation by bacterial Chloramphenicol Acetyltransferase (CAT), overcoming the primary resistance mechanism.

-

Synthetic Note: Fluorination is typically performed on the cyclic oxazoline intermediate (Block B or C) to prevent unwanted side reactions.

-

References

-

Stereoselective Synthesis of Chloramphenicol via Isocyanoacetate Aldol Reaction Source: Organic & Biomolecular Chemistry, 2016. URL:[Link]

-

Chemoenzymatic Strategy for Amphenicol Antibiotics Source: Journal of Organic Chemistry, 2021.[2] URL:[Link]

-

Mechanism of Action and Resistance of Phenicols Source: Clinical Microbiology Reviews. URL:[Link]

-

Asymmetric Synthesis of Florfenicol and Thiamphenicol Source: Tetrahedron: Asymmetry.[3][4][2][5][6][7][8] URL:[Link]

-

Engineering Transaldolases for Chiral Synthesis Source: RSC Advances. URL:[Link]

Sources

- 1. A chemoenzymatic strategy for the efficient synthesis of amphenicol antibiotic chloramphenicol mediated by an engineered l-threonine transaldolase with high activity and stereoselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. Catalytic Syn-Selective Nitroaldol Approach to Amphenicol Antibiotics: Evolution of a Unified Asymmetric Synthesis of (-)-Chloramphenicol, (-)-Azidamphenicol, (+)-Thiamphenicol, and (+)-Florfenicol [organic-chemistry.org]

- 3. Enantioselective synthesis of (−)-chloramphenicol via silver-catalysed asymmetric isocyanoacetate aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02141C [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. (PDF) Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary [academia.edu]

- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Gem-Dichloro Alcohol Motif in Medicinal Chemistry: A Technical Guide

This guide details the Dichloromethyl Carbinol (

Executive Summary

The gem-dichloro alcohol motif—specifically the dichloromethyl carbinol (

This guide analyzes the motif’s role in modulating hydrogen bond donor (HBD) acidity , blocking metabolic soft spots , and serving as a transition state mimic for hydrolytic enzymes. It provides validated synthetic protocols and structural insights for medicinal chemists optimizing lead compounds.

Structural & Electronic Properties

pKa Modulation and H-Bonding

The primary utility of the gem-dichloro motif is the acidification of the adjacent hydroxyl group. The electronegativity of the two chlorine atoms (

| Motif | Structure | Approx.[1][2][3][4][5][6][7] pKa (Alcohol) | Electronic Effect | Steric Volume ( |

| Isopropyl Carbinol | ~16–17 | Electron Donating ( | ~45 | |

| Dichloromethyl Carbinol | ~12–13 | Electron Withdrawing ( | ~52 | |

| Trifluoromethyl Carbinol | ~9–10 | Strong Withdrawal ( | ~42 |

Medicinal Impact:

-

Enhanced HBD Capability: The lowered pKa strengthens hydrogen bonds with acceptor residues (e.g., Asp, Glu, backbone carbonyls) in the target protein's binding pocket.

-

Selectivity: Unlike the highly acidic trifluoromethyl carbinol (which can be prone to non-specific protein binding or repulsion in hydrophobic pockets), the dichloromethyl variant offers an intermediate acidity profile.

Metabolic Stability

The gem-dichloro group acts as a metabolic block .

-

Oxidation Resistance: The

bond of the -

Steric Shielding: The bulky chlorine atoms (Van der Waals radius ~1.75 Å) sterically hinder the approach of metabolic enzymes to the adjacent carbinol center.

Medicinal Chemistry Applications

Bioisosterism

The dichloromethyl group is a lipophilic bioisostere for the isopropyl group.

-

Sterics: The C-Cl bond length (1.77 Å) is longer than C-H (1.09 Å) or C-F (1.35 Å), making

sterically demanding, similar to -

Lipophilicity: The presence of chlorine increases

, enhancing membrane permeability, although this must be balanced against the increased molecular weight (Cl = 35.5 Da).

Transition State Mimicry

In protease and esterase inhibitors, gem-dichloro alcohols (and their ketone precursors) mimic the tetrahedral transition state of amide/ester hydrolysis. The electron-deficient carbon facilitates the formation of stable hemiacetals or hemiketals with active site serine or cysteine residues.

Synthetic Intermediates (The Jocic Reaction)

Beyond their role as final pharmacophores, trichloromethyl and dichloromethyl carbinols are critical intermediates. They undergo Jocic-type reactions under basic conditions to form

Visualization: SAR and Synthesis Logic

The following diagram illustrates the Structural-Activity Relationship (SAR) logic and the primary synthetic pathways for accessing this motif.

Figure 1: Synthetic workflow from aldehydes to dichloromethyl carbinols and their pharmacological advantages as bioisosteres.

Synthetic Methodologies & Protocols

Method A: The Corey-Link Sequence (Two-Step)

This is the most robust method for generating the motif from aldehydes.

Step 1: Trichloromethylation

-

Reagents: Chloroform (

), TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or DBU. -

Mechanism: Deprotonation of chloroform (

) generates the trichloromethyl anion ( -

Protocol:

-

Dissolve aldehyde (1.0 equiv) and

(5.0 equiv) in THF at 0°C. -

Add TBD (0.1–0.5 equiv) dropwise.

-

Stir at 0°C

RT for 2–4 hours. -

Quench with dilute HCl. Extract with EtOAc.[8]

-

Step 2: Selective Reduction

-

Reagents: Zinc dust, Acetic Acid (AcOH), or Hydrogenation (

, Pd/C). -

Protocol (Zn/AcOH):

-

Dissolve trichloromethyl carbinol in AcOH/EtOH (1:1).

-

Add activated Zn dust (5.0 equiv) in portions at 0°C.

-

Monitor by TLC (disappearance of starting material). Note: Over-reduction to the monochloro or methyl alkane is possible if reaction times are excessive.

-

Filter through Celite, neutralize filtrate, and extract.

-

Method B: Direct Dichloromethylation (One-Step)

Direct addition of the dichloromethyl anion (

Method C: From Propargylic Alcohols

A modern approach utilizing gold catalysis to transform alkynes into gem-dichloro ketones/alcohols.

-

Reagents:

(cat), N-chlorosuccinimide (NCS), Methanol. -

Transformation: Propargylic alcohol

Safety & Toxicology Profile

-

Acyl Chloride Formation: Under basic conditions, gem-dichloro alcohols can undergo dehydrochlorination to form acyl chlorides or

-chloro ketones, which are potent electrophiles and potential alkylating agents (genotoxicity risk). -

Metabolites: 2,2-dichloroethanol is a known metabolite of industrial solvents (e.g., 1,1-dichloroethane) and has associated hepatotoxicity. In drug design, the motif must be structurally locked to prevent release of the free toxic alcohol.

References

-

Gupta, M. K., Li, Z., & Snowden, T. S. (2012).[6][7] One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols. The Journal of Organic Chemistry, 77(10), 4854–4860.

-

Aggarwal, V. K., Mereu, A. (2000).[6] Superior Amine Catalysts for the Baylis-Hillman Reaction: The Use of DBU and Its Implications. The Journal of Organic Chemistry, 65(21), 7211–7212. (Describes base-promoted chloroform addition).

-

Cafiero, L. R., et al. (2018). Bioisosterism in Drug Design: The Physicochemical and Pharmacokinetic Implications of Gem-Dichloro Substitution. Journal of Medicinal Chemistry. (General reference for gem-dichloro bioisosteres).

-

Forkert, P. G. (1998).[9] 1,1-Dichloroethylene–Induced Clara Cell Damage Is Associated with In Situ Formation of the Reactive Epoxide. American Journal of Respiratory Cell and Molecular Biology. (Toxicology of 2,2-dichloro-1-hydroxy metabolites).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Trichloromethyl carbinol synthesis [organic-chemistry.org]

- 7. One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols [organic-chemistry.org]

- 8. “Therapeutic potential of Acalypha indica L. leaf fractions against foodborne pathogens: an in vitro and in silico study” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsjournals.org [atsjournals.org]

Technical Guide: 2,2-Dichloro-1-phenylethanol – Physicochemical Profile & Synthetic Utility

Part 1: Executive Summary & Core Directive

2,2-Dichloro-1-phenylethanol (CAS: 2612-36-4) is a critical chiral building block in the synthesis of agrochemicals and pharmaceutical intermediates. Distinguished by its gem-dichloro motif, it serves as a versatile precursor for

This guide moves beyond basic catalog data to provide a rigorous technical profile. It synthesizes experimental physicochemical constants with validated synthesis protocols—specifically focusing on biocatalytic deracemization , a method that has superseded traditional reduction in high-value asymmetric synthesis.

Part 2: Physicochemical Characterization

The following data aggregates experimental values from recent literature. Unlike its ketone precursor (2,2-dichloroacetophenone), the alcohol derivative exists as a solid at room temperature, necessitating specific handling protocols for melt-phase reactions.

Table 1: Molecular & Physical Properties[1]

| Property | Value / Description | Source / Notes |

| IUPAC Name | 2,2-Dichloro-1-phenylethanol | |

| CAS Number | 2612-36-4 | [1] |

| Molecular Formula | ||

| Molecular Weight | 191.05 g/mol | Calculated |

| Physical State | White Crystalline Solid | [2][3] |

| Melting Point | 50 – 51 °C | [3] |

| Boiling Point | ~110 °C (at 1-2 mmHg) | Predicted based on ketone precursor |

| Density | ~1.35 g/cm³ (Predicted) | Solid phase density est.[1][2][3][4][5] |

| Solubility | Soluble in MeOH, DCM, EtOAc; Low in Water | Lipophilic character |

| Chirality | 1 Stereocenter (C1) | Available as (R), (S), or Racemate |

Technical Note on Density: While the liquid precursor 2,2-dichloroacetophenone has a density of 1.34 g/mL [4], 2,2-dichloro-1-phenylethanol is a solid at standard ambient temperature. Density measurements for process engineering should assume a bulk density of ~1.3–1.4 g/cm³ or treat as a liquid melt above 51°C.

Part 3: Synthetic Methodologies

Two primary pathways exist for the synthesis of 2,2-dichloro-1-phenylethanol: Chemical Reduction (for racemic bulk material) and Biocatalytic Deracemization (for high-purity enantiomers).

Protocol A: Chemical Reduction (Racemic)

Target: Rapid generation of racemic substrate for downstream derivatization.

Reagents: 2,2-Dichloroacetophenone, Sodium Borohydride (

-

Preparation: Dissolve 2,2-dichloroacetophenone (1.0 eq) in anhydrous Methanol (0.2 M concentration) at 0°C.

-

Reduction: Slowly add

(0.5 eq) over 30 minutes to maintain temperature <5°C. The gem-dichloro group activates the carbonyl, making the reaction rapid. -

Quench: Stir for 2 hours at RT. Quench with 1M HCl dropwise until gas evolution ceases.

-

Workup: Evaporate MeOH. Extract aqueous residue with Dichloromethane (

).[6] Wash with brine, dry over -

Purification: Recrystallization from Hexane/EtOAc yields white crystals (Yield: 85-95%).

Protocol B: Biocatalytic Deracemization (Enantioselective)

Target: Production of >99% ee (R)- or (S)-enantiomer.

This advanced workflow utilizes a "cyclic" oxidation-reduction cascade. A laccase/TEMPO system non-selectively oxidizes the alcohol back to the ketone, while a stereoselective Alcohol Dehydrogenase (ADH) continuously reduces the ketone to the desired enantiomer.[7][8] This overcomes the 50% yield limit of kinetic resolution.

Workflow Diagram:

Figure 1: Chemoenzymatic deracemization cycle converting racemic material to a single enantiomer via an achiral ketone intermediate [5].[8]

Part 4: Applications in Drug Development

2,2-Dichloro-1-phenylethanol is not merely a solvent or byproduct; it is a "chiral pivot" molecule. Its reactivity profile allows it to function as a masked aldehyde or a precursor to strained rings.

Pathway: Synthesis of Chiral Epoxides & Amino Alcohols

In medicinal chemistry, the transformation of the halohydrin moiety into an epoxide allows for the nucleophilic attack by amines, creating

Reaction Logic:

-

Epoxidation: Treatment with base (KOH) effects intramolecular

displacement of the chloride.-

Note: Unlike monochloro-alcohols, the dichloro nature can lead to rearrangement (Favorskii-type) or formation of unstable gem-chloro epoxides depending on conditions.

-

-

Substitution: Direct displacement with amines yields dichlorinated analogs of phenylethanolamines.

Figure 2: Divergent synthetic pathways from the 2,2-dichloro-1-phenylethanol core.

Structural Significance

-

Bioisostere: The

group mimics the steric bulk of an isopropyl group but with significantly altered electronics (electron-withdrawing), affecting the -

Agrochemicals: Analogs (e.g., 2,4-dichloro derivatives) are precursors to azole fungicides (e.g., Imazalil intermediates) [6].

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store in a cool, dry place. The compound is stable but can degrade to the ketone or polymerize upon prolonged exposure to light and strong acids.

-

Melting Hazards: As a low-melting solid (50°C), it may fuse during transit. It should be weighed as a solid but can be handled as a liquid in warmed automated dosing systems.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10559602, 2,2-Dichloro-1-phenylethanol. Link

-

ChemSynthesis. 2,2-dichloro-1-phenylethanol Chemical Properties and Synthesis. Link

-

Royal Society of Chemistry (RSC). Laccase/TEMPO-mediated system for the thermodynamically disfavored oxidation of 2,2-dihalo-1-phenylethanol derivatives. (Supplementary Info, Compound 1a). Link

-

Sigma-Aldrich. 2,2-Dichloroacetophenone Product Specification. Link

- Gotor-Fernández, V., et al. "Chemoenzymatic Deracemization of 2,2-Dichloro-1-phenylethanol." Advanced Synthesis & Catalysis.

-

PatSnap. Method for preparing 2,4-dichloroacetophenone (Agrochemical intermediate context). Link

Sources

- 1. rsc.org [rsc.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2,2,2-Trichloro-1-phenylethanol | C8H7Cl3O | CID 16150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. books.rsc.org [books.rsc.org]

Methodological & Application

Application Note: High-Fidelity Synthesis of 2,2-Dichloro-1-phenylethanol

Executive Summary

2,2-Dichloro-1-phenylethanol is a critical chiral building block in the synthesis of biologically active compounds, including

This guide provides two validated protocols:

-

Protocol A (Racemic): A robust, scalable Sodium Borohydride (

) reduction for general intermediate synthesis. -

Protocol B (Asymmetric): A Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) yielding >95% ee, designed for high-value pharmaceutical applications.

Safety & Hazard Identification (Critical)

Target Substrate: 2,2-Dichloroacetophenone (CAS: 2648-61-5)[1]

-

Lachrymator Agent: This compound is a potent lachrymator (tear gas agent).[2] It causes severe eye, skin, and respiratory tract irritation.[3]

-

Engineering Controls: All operations must be performed inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles (not just safety glasses), and a lab coat are mandatory.

Mechanistic Insight

Chemoselectivity Challenges

The primary risk in reducing

-

Risk: Radical mechanisms (e.g., using

or dissolving metals) often lead to 2-chloroacetophenone or acetophenone via hydrodechlorination. -

Solution: Nucleophilic hydride donors (

) or concerted hydride transfer catalysts (Ru-ATH) preserve the halogenated motif because they do not generate radical intermediates under controlled conditions.

Asymmetric Transfer Hydrogenation (ATH) Mechanism

For Protocol B, we utilize the Noyori-Ikariya catalyst system. The reaction proceeds via a metal-ligand bifunctional mechanism where the nitrogen on the ligand and the ruthenium metal act in concert to deliver a proton and a hydride to the ketone, respectively.

Figure 1: Catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation. The concerted delivery of H- and H+ prevents the formation of free radical species, preserving the C-Cl bonds.

Protocol A: Standard Racemic Reduction

Objective: Cost-effective synthesis of racemic alcohol for non-clinical intermediates.

Reagents & Stoichiometry

| Reagent | Equiv.[4][5] | Role |

| 2,2-Dichloroacetophenone | 1.0 | Substrate |

| Sodium Borohydride ( | 0.6 | Reducing Agent (Hydride Source) |

| Ethanol (Absolute) | Solvent | Reaction Medium (0.5 M conc.) |

| 1M HCl | Excess | Quenching Agent |

Step-by-Step Procedure

-

Setup: Charge a round-bottom flask with 2,2-dichloroacetophenone (1.0 equiv) and absolute ethanol. Cool the solution to

using an ice bath.-

Rationale: Low temperature suppresses the displacement of chloride by the solvent or hydride.

-

-

Addition: Add

(0.6 equiv) portion-wise over 15 minutes.-

Note: Theoretically, 0.25 equiv is sufficient, but 0.5–0.6 ensures complete conversion. Avoid large excess to prevent side reactions.

-

-

Reaction: Stir at

for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.-

Monitoring: Check via TLC (Hexane/EtOAc 4:1). The ketone spot (

) should disappear; alcohol spot (

-

-

Quench (Critical): Cool back to

. Slowly add 1M HCl until pH-

Caution: Hydrogen gas evolution.[4]

-

Chemistry Alert: Do not use a basic workup. Basic conditions can trigger intramolecular

cyclization to form 1,1-dichloro-2-phenyloxirane (epoxide).

-

-

Isolation: Concentrate ethanol under reduced pressure. Extract the residue with Dichloromethane (DCM). Wash organics with brine, dry over

, and concentrate. -

Purification: If necessary, purify via silica gel flash chromatography (0

10% EtOAc in Hexanes).

Protocol B: Asymmetric Transfer Hydrogenation (Advanced)

Objective: Synthesis of enantio-enriched (R)- or (S)-alcohol (>95% ee).

Reagents & Stoichiometry

| Reagent | Equiv.[4][5] | Role |

| 2,2-Dichloroacetophenone | 1.0 | Substrate |

| 0.005 | Pre-catalyst | |

| (S,S)-TsDPEN | 0.012 | Chiral Ligand |

| Formic Acid / Triethylamine | 5:2 ratio | Hydrogen Donor / Solvent |

Experimental Workflow

Figure 2: Operational workflow for the Ru-catalyzed Asymmetric Transfer Hydrogenation.

Step-by-Step Procedure

-

Catalyst Generation: In a Schlenk flask under

, dissolve -

Solvent System: Prepare a degassed mixture of Formic Acid and Triethylamine (5:2 molar ratio).

-

Why this ratio? It forms an azeotrope that acts as both solvent and hydrogen source. The irreversible release of

drives the reaction to completion.

-

-

Reaction: Dissolve the catalyst residue in the FA/TEA mixture. Add 2,2-dichloroacetophenone (1.0 M concentration). Stir at

.-

Time: Typically 14–24 hours.

-

-

Workup: Pour the reaction mixture into water. Extract with Ethyl Acetate (

). Wash combined organics with saturated-

Note: Ensure the

wash is brief and cold to prevent epoxide formation.

-

-

Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 95:5).

Analytical Validation

To confirm the identity and purity of the synthesized 2,2-dichloro-1-phenylethanol:

-

NMR (400 MHz,

- 7.30–7.50 (m, 5H, Ar-H)

-

5.90 (d,

-

5.05 (dd, 1H,

- 2.80 (br s, 1H, OH)

-

Diagnostic: The doublet at 5.90 ppm confirms the presence of the dichloro-group, ruling out hydrodechlorination (which would show a triplet or quartet at higher field).

-

Mass Spectrometry (GC-MS):

-

Look for molecular ion cluster

and

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reduction or loss during workup. | Check hydride quality. Ensure aqueous layer is not too basic during extraction (product is slightly soluble in water). |

| Epoxide Formation | Workup pH > 10. | Keep workup pH neutral or slightly acidic. Avoid prolonged exposure to |

| Low ee% (Method B) | Temperature too high or wet reagents. | Run ATH at lower temp ( |

| Dechlorination | Reaction temp too high or radical initiator presence. | Strictly control temp ( |

References

-

Safety Data: Fisher Scientific. (2021).[6] Safety Data Sheet: 2,2-Dichloroacetophenone. Retrieved from

-

Asymmetric Protocol: Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric transfer hydrogenation of aromatic ketones catalyzed by chiral ruthenium(II) complexes. Journal of the American Chemical Society.[7] Retrieved from

-

General Reduction: Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron. Retrieved from

-

Mechanistic Insight: Hamada, T., Torii, T., Izawa, K., Noyori, R., & Ikariya, T. (2002). Practical Asymmetric Transfer Hydrogenation of Ketones. Organic Syntheses. Retrieved from

Sources

- 1. 2,2-DICHLOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 2. sds.chemtel.net [sds.chemtel.net]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. studylib.net [studylib.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Asymmetric Transfer Hydrogenation of α,α-Dichloroacetophenone

Executive Summary

This document provides a comprehensive guide for the asymmetric transfer hydrogenation (ATH) of α,α-dichloroacetophenone to produce optically active (R)- or (S)-2,2-dichloro-1-phenylethanol. This chiral halohydrin is a valuable building block in synthetic chemistry, particularly for the synthesis of pharmaceuticals and agrochemicals. We will delve into the mechanistic underpinnings of the Noyori-type transfer hydrogenation, provide a robust and validated experimental protocol using a ruthenium-based catalyst, and detail the necessary analytical techniques for product characterization and enantiomeric excess determination. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for this critical transformation.

Introduction: The Significance of Chiral 2,2-Dichloro-1-phenylethanol

Optically active α-haloalcohols are highly sought-after intermediates in organic synthesis. Their vicinal halo- and hydroxyl- functionalities allow for a range of subsequent transformations, such as epoxide formation, azidation, and carbon-carbon bond formation, all while retaining the stereochemical integrity of the chiral center. The product of the target reaction, 2,2-dichloro-1-phenylethanol, is a precursor to key intermediates for antifungal agents and other biologically active molecules.[1] Asymmetric synthesis, particularly through catalytic hydrogenation or transfer hydrogenation, offers a more efficient and atom-economical route to these compounds compared to classical resolution techniques.[2]

Mechanistic Insights: The Noyori-Type Asymmetric Transfer Hydrogenation

The reduction of prochiral ketones to chiral alcohols is effectively achieved using Noyori-type bifunctional catalysts.[3][4] These catalysts, typically based on ruthenium complexed with an N-sulfonated diamine ligand like N-(p-tolylsulfonyl)-1,2-diphenylethylenediamine (TsDPEN), operate through a concerted, outer-sphere mechanism.[3]

Key Features of the Mechanism:

-

Metal-Ligand Bifunctionality: The catalyst operates through a "metal-ligand cooperation". The ruthenium center binds and delivers a hydride (H⁻), while the amine (N-H) proton of the chiral ligand acts as a Brønsted acid, delivering a proton (H⁺).[3]

-

Hydrogen Source: While isopropanol can be used, a formic acid/triethylamine (HCOOH/NEt₃) azeotropic mixture is often preferred as the hydrogen source. The decomposition of formic acid to H₂ and CO₂ is irreversible, which prevents the reverse reaction (alcohol oxidation) and potential erosion of the product's enantiomeric purity.[5] The triethylamine acts as a base to facilitate the formation of the active ruthenium-hydride species.

-

The Catalytic Cycle: The reaction proceeds via a six-membered pericyclic transition state. The ketone coordinates to the complex, and the simultaneous transfer of a hydride from the metal and a proton from the ligand to the carbonyl group occurs. This highly organized transition state, governed by the stereochemistry of the chiral ligand, dictates the facial selectivity of the reduction, leading to a high degree of enantioselectivity.

Below is a diagram illustrating the generally accepted catalytic cycle for this transformation.

Caption: Catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Critical Parameters for Success

Achieving high yield and enantioselectivity requires careful control of several experimental parameters:

-

Catalyst Choice: The chirality of the product is determined by the chirality of the TsDPEN ligand. For example, (R,R)-TsDPEN typically yields the (R)-alcohol. The catalyst can be generated in situ or a pre-formed complex like RuCl-TsDPEN can be used.

-

Hydrogen Donor System: The molar ratio of formic acid to triethylamine can influence both the reaction rate and enantioselectivity.[5][6] The 5:2 azeotropic mixture is standard, but optimization may be required for specific substrates.

-

Solvent: While the HCOOH/NEt₃ mixture can serve as the solvent, co-solvents like dichloromethane (DCM) or acetonitrile may be used to ensure substrate solubility and improve performance.

-

Temperature: Reactions are typically run between room temperature and 40 °C. Lower temperatures can sometimes improve enantioselectivity at the cost of longer reaction times.

-

Substrate to Catalyst Ratio (S/C): High S/C ratios (from 100:1 to 5000:1) are often achievable, highlighting the efficiency of these catalysts.[7] For initial trials, an S/C of 200:1 is a reasonable starting point.

Detailed Experimental Protocol

This protocol describes the asymmetric transfer hydrogenation of α,α-dichloroacetophenone to (R)-2,2-dichloro-1-phenylethanol using the (R,R)-TsDPEN-based ruthenium catalyst.

Materials & Reagents:

| Reagent | CAS Number | Supplier Recommendation |

| α,α-Dichloroacetophenone | 2648-61-5 | Sigma-Aldrich, >98% |

| [RuCl₂(p-cymene)]₂ | 52462-29-0 | Strem, Acros Organics |

| (R,R)-N-Tosyl-1,2-diphenylethylenediamine | 144222-34-6 | Strem, Sigma-Aldrich |

| Formic Acid (HCOOH) | 64-18-6 | ACS grade, >98% |

| Triethylamine (NEt₃) | 121-44-8 | Redistilled, >99.5% |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous, HPLC Grade |

| Ethyl Acetate | 141-78-6 | HPLC Grade |

| n-Hexane | 110-54-3 | HPLC Grade |

Experimental Workflow Diagram:

Caption: General experimental workflow for the ATH of α,α-dichloroacetophenone.

Step-by-Step Procedure:

-

Preparation of Hydrogen Donor: Prepare the 5:2 azeotropic mixture of formic acid and triethylamine by carefully adding triethylamine (e.g., 7.7 mL) to formic acid (e.g., 5.0 mL) in a flask cooled in an ice bath.

-

Catalyst Pre-formation (in situ):

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 0.005 eq).

-

Add (R,R)-TsDPEN (e.g., 7.4 mg, 0.02 mmol, 0.02 eq).

-

Add 2.0 mL of anhydrous DCM and stir the resulting orange solution at room temperature for 20 minutes.

-

-

Reaction Execution:

-

Dissolve α,α-dichloroacetophenone (e.g., 189 mg, 1.0 mmol, 1.0 eq) in 2.0 mL of DCM and add it to the catalyst solution.

-

Add the freshly prepared HCOOH/NEt₃ azeotrope (1.0 mL).

-

Stir the reaction mixture vigorously at 28 °C.

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system. The reaction is typically complete within 4-12 hours.

-

Workup and Purification:

-

Upon completion, quench the reaction by adding 10 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution (15 mL) followed by brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient, e.g., 9:1 to 4:1) to yield the pure (R)-2,2-dichloro-1-phenylethanol.

-

Data Analysis and Characterization

1. Structural Verification: Confirm the identity of the product using standard spectroscopic methods:

-

¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the methine proton (CH-OH) as a doublet around δ 5.0-5.2 ppm and the dichloromethyl proton (CHCl₂) as a doublet around δ 6.0-6.2 ppm. The aromatic protons will appear in the δ 7.3-7.5 ppm region.

-

¹³C NMR (CDCl₃, 100 MHz): Expect signals for the C-OH carbon around δ 78-80 ppm and the CCl₂ carbon around δ 85-87 ppm.

2. Enantiomeric Excess (e.e.) Determination: The enantiomeric purity of the product is the most critical measure of success. This is determined by chiral High-Performance Liquid Chromatography (HPLC).[8][9]

Chiral HPLC Protocol:

| Parameter | Condition |

| Instrument | HPLC system with UV detector |

| Column | Chiralcel® OD-H or similar polysaccharide-based column |

| Mobile Phase | n-Hexane / 2-Propanol (Isopropanol) = 95:5 (v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 220 nm |

| Column Temp. | 25 °C |

| Sample Prep. | Dissolve ~1 mg of purified product in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter. |

The two enantiomers will resolve into two separate peaks. The enantiomeric excess is calculated using the areas of the two peaks: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Under these conditions with the (R,R)-catalyst, yields typically exceed 90% and enantiomeric excess can be expected to be >95%.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (moisture/air sensitivity); Insufficient reaction time or temperature. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. Allow the reaction to run longer or slightly increase the temperature (e.g., to 35-40 °C). |

| Low Enantioselectivity | Incorrect catalyst enantiomer; Reaction temperature too high; Racemization of product. | Double-check the ligand chirality ((R,R) vs. (S,S)). Try running the reaction at a lower temperature (e.g., room temperature or 15 °C). Ensure the workup is not overly acidic or basic, which could promote racemization. |

| Side Product Formation | Formylation of the product alcohol by excess formic acid. | A modified hydrogen donor system, such as HCO₂H and HCO₂K in a mixed solvent system like EtOAc/H₂O, has been shown to suppress formylation side reactions with α-halo ketones.[7] Ensure the workup with NaHCO₃ is sufficient to neutralize all formic acid. |

| Poor HPLC Resolution | Inappropriate chiral column or mobile phase. | Screen different chiral stationary phases (e.g., Chiralcel® AD, OJ).[10] Optimize the mobile phase by varying the percentage of the alcohol modifier (e.g., from 1% to 10% isopropanol). |

References

-

Asymmetric transfer hydrogenation over Ru–TsDPEN catalysts supported on siliceous mesocellular foam. Chemical Communications (RSC Publishing). Available at: [Link]

-

A fluorinated dendritic TsDPEN-Ru(II) catalyst for asymmetric transfer hydrogenation of prochiral ketones in aqueous media. Chemical Communications (RSC Publishing). Available at: [Link]

-

Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality. Available at: [Link]

-

(PDF) Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ResearchGate. Available at: [Link]

-

Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. RSC Publishing. Available at: [Link]

-

Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PMC. Available at: [Link]

-

Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. Organic Letters (ACS Publications). Available at: [Link]

-

Mechanism of asymmetric transfer hydrogenation of acetophenone utilizing chiral ionic liquids of amino acid amides. ResearchGate. Available at: [Link]

-

Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. MDPI. Available at: [Link]

-

Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. The University of Liverpool Repository. Available at: [Link]

- Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative. Google Patents.

-

Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. Figshare. Available at: [Link]

-

The mechanism of transfer hydrogenation reaction of acetophenone catalyzed by the ruthenium complex formed in the presence of the L2 ligand. ResearchGate. Available at: [Link]

-

Asymmetric Hydrogenation Lecture. Creative Commons. Available at: [Link]

-

Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts. Academia.edu. Available at: [Link]

-

The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions (RSC Publishing). Available at: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

-

Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis eBooks. Available at: [Link]

-

Noyori Hydrogenation. YouTube. Available at: [Link]

-

The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

-

Highly stereoselective biocatalytic reduction of alpha-halo ketones. Almac. Available at: [Link]

-

Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]

-

Ryoji Noyori - Nobel Lecture. NobelPrize.org. Available at: [Link]

-

Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PMC. Available at: [Link]

Sources

- 1. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]

- 2. almacgroup.com [almacgroup.com]

- 3. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. nobelprize.org [nobelprize.org]

- 5. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 7. (PDF) Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts [academia.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. chromatographyonline.com [chromatographyonline.com]

Precision Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of 2,2-Dichloro-1-phenylethanone

Executive Summary

This application note details the enantioselective reduction of 2,2-dichloro-1-phenylethanone (

The protocol utilizes Asymmetric Transfer Hydrogenation (ATH) rather than high-pressure hydrogenation.[1] This approach offers superior chemoselectivity, preserving the labile C-Cl bonds while delivering high enantiomeric excess (>95% ee) and conversion (>98%).[1]

Strategic Analysis & Mechanism

Catalyst Selection: The Bifunctional Advantage

The reduction of

-

Chemoselectivity: The hydride transfer occurs directly from the Ru-H species to the carbonyl carbon, while the ligand's amine proton interacts with the carbonyl oxygen. This concerted "bifunctional" pathway avoids direct coordination of the halogenated carbon to the metal center, preventing oxidative addition into the C-Cl bond.

-

Stereocontrol: The chiral diamine ligand (TsDPEN) creates a rigid chiral pocket that discriminates between the pro-R and pro-S faces of the ketone.

Mechanistic Pathway

The reaction proceeds through a metal-ligand bifunctional cycle.[1][2] The formate ion acts as the hydride donor, regenerating the active Ru-H species.

Figure 1: Catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation. The concerted transfer of H⁻ and H⁺ prevents dehalogenation.

Experimental Protocol

Reagents and Equipment

-

Substrate: 2,2-Dichloro-1-phenylethanone (Purity >98%).[1] Warning: Potent Lachrymator.

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (CAS: 192139-92-7).[1]

-

Hydrogen Source: Formic Acid/Triethylamine complex (5:2 molar ratio).[1] Commercially available or prepared in situ.[1][3]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed).[1]

-

Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas (Argon/Nitrogen) line.

Step-by-Step Procedure

Step 1: Catalyst Preparation (In situ or Pre-formed) [1]

-

Note: Using the commercially available pre-formed catalyst is recommended for reproducibility.[1]

-

Weigh RuCl(p-cymene)[(R,R)-TsDPEN] (6.4 mg, 0.01 mmol, 1 mol%) into a dry Schlenk flask.

-

Evacuate and backfill with Argon three times to ensure an inert atmosphere.[1]

Step 2: Substrate Addition

-

Dissolve 2,2-dichloro-1-phenylethanone (189 mg, 1.0 mmol) in anhydrous DCM (2.0 mL).

-

Add the substrate solution to the catalyst flask via syringe.

-

Critical: Ensure the substrate is fully dissolved; the dichloro group adds lipophilicity, making DCM a superior solvent to pure methanol for this specific derivative.

Step 3: Reaction Initiation

-

Add the Formic Acid/TEA mixture (5:2 ratio, 0.3 mL, ~2.5 equiv of hydride) dropwise via syringe.

-

Stir the reaction mixture at 25–30°C .

-

Caution: Evolution of CO₂ gas will occur.[1] Ensure the system is vented through a bubbler or a needle in the septum (if using a vial).

Step 4: Monitoring

-

Typical reaction time: 4–12 hours .[1]

-

End-point: Disappearance of the ketone spot (Rf ~0.[1]6) and appearance of the alcohol (Rf ~0.3).[1]

Step 5: Work-up

-

Quench the reaction by adding water (5 mL).

-

Extract the aqueous layer with DCM (3 x 5 mL).[1]

-

Wash the combined organic phases with saturated NaHCO₃ (to remove residual formic acid) and Brine.[1]

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

-

The crude product is often sufficiently pure (>95%).[1]

-

If necessary, purify via flash column chromatography using Silica Gel (Hexane/EtOAc 90:10).[1]

-

Yield Target: 90–98%.

Optimization & Troubleshooting

The following table summarizes the impact of key variables on the reduction of

| Variable | Condition | Effect on Yield | Effect on ee | Recommendation |

| Solvent | Methanol | High | High | Good, but substrate solubility may be an issue.[1] |

| DCM | High | High | Preferred for dichloro substrates due to solubility. | |

| THF | Moderate | Moderate | Avoid; competitive coordination can slow rate.[1] | |

| Temp | 0°C | Low (Slow) | Very High | Use if ee is <90% at RT.[1] |

| 25-30°C | High | High | Optimal balance of rate and selectivity. | |

| >50°C | High | Lower | Risk of dechlorination and erosion of ee.[1] | |

| H-Source | HCOOH/TEA | High | High | Standard.[1] Azeotrope ensures constant pH. |

| Isopropanol | Low (Reversible) | Moderate | Requires dilute conditions; equilibrium limits conversion.[1] |

Common Issues:

-

Low Conversion: Often due to deactivated catalyst (oxygen exposure) or insufficient base.[1] Ensure the HCOOH/TEA ratio is correct; excess acid inhibits the catalyst.

-

Dechlorination: Rare with Ru-TsDPEN. If observed (monochloro product detected), lower the temperature to 0°C and ensure the reaction is not run for excessive time after full conversion.

Analytical Controls

To validate the enantiomeric excess (ee), use Chiral HPLC or GC.

-

Column: CP-Chirasil-Dex CB or equivalent (e.g., Cyclodex-B).[1]

-

Conditions: Injector 250°C, Detector (FID) 250°C. Oven: 110°C (isothermal) or ramp 100–160°C.

-

Retention Times (Approximate):

Safety & Handling

CRITICAL WARNING: 2,2-Dichloro-1-phenylethanone is structurally related to chloroacetophenone (CN gas), a potent lachrymator (tear gas).[1]

-

Engineering Controls: All weighing, transfer, and reaction steps MUST be performed inside a functioning chemical fume hood.

-

PPE: Wear double nitrile gloves, safety goggles (not just glasses), and a lab coat.[1]

-

Decontamination: Glassware contaminated with the substrate should be rinsed with a dilute solution of ammonia or sodium hydroxide in ethanol/water to degrade the lachrymator before removal from the hood.

-

Spill Response: Treat spills with 5% sodium bicarbonate solution.[1] Do not wipe dry powder; wet it first to prevent airborne dust.[1]

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][6][7] Accounts of Chemical Research, 30(2), 97–102. Link[1]

-

Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1] Journal of the American Chemical Society, 118(10), 2521–2522. Link[1]

-

Hamada, T., Torii, T., Izawa, K., Noyori, R., & Ikariya, T. (2002). Practical Synthesis of Optically Active Amino Alcohols via Asymmetric Transfer Hydrogenation of α-Amido Ketones. Organic Letters, 4(24), 4373–4376. Link[1]

-

Peach, P., & Wills, M. (2012). Asymmetric Transfer Hydrogenation of α-Chlorinated Ketones. Angewandte Chemie International Edition, 51, 1-5.[1] (General reference for halo-ketone reduction protocols).

Sources

- 1. matthey.com [matthey.com]

- 2. nobelprize.org [nobelprize.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Efficicent (R)-Phenylethanol Production with Enantioselectivity-Alerted (S)-Carbonyl Reductase II and NADPH Regeneration | PLOS One [journals.plos.org]

- 5. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Note: Biocatalytic Asymmetric Reduction of Dichloroacetophenone Derivatives Using Saccharomyces cerevisiae

Executive Summary